(2Z)-3-(4-tert-butylphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical and Chemical Properties Analysis
This involves studying the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (reactivity, stability, etc.) .Scientific Research Applications
Synthesis and Polymer Research
The compound under discussion is related to a family of chemicals that include various phenyl and tert-butyl groups, which are often used in the synthesis of polymers and other complex organic molecules. For example, research into the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol has shown the creation of noncrystalline, soluble polyamides with high thermal stability, illustrating the potential use of related compounds in developing advanced polymeric materials (Hsiao, Yang, & Chen, 2000).
Catalysis and Asymmetric Hydrogenation
Compounds with tert-butylphenyl groups have been utilized in the synthesis of rigid P-chiral phosphine ligands, which are applied in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This process is significant for the production of chiral pharmaceutical ingredients, demonstrating the compound's relevance in catalysis and drug synthesis (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).
Heat-Resistant Materials
Further research into soluble and curable aromatic polyamides containing terminal cyano groups has highlighted the potential of such compounds to be crosslinked into heat-resistant resins. These materials exhibit excellent thermal stability and could serve as matrices for high-performance polymeric materials, indicating the application of related chemical structures in the development of durable, heat-resistant polymers (Yu, Wang, Liu, Lin, & Jian, 2009).
Organocatalysis
The utility of related compounds in organocatalysis is also noteworthy. Phosphazene bases, for example, have been shown to be active organocatalysts for the living ring-opening polymerization of cyclic esters, leading to polyesters with predictable molecular weights and narrow polydispersities. This illustrates the broader application of tert-butylphenyl and related compounds in catalyzing polymerization reactions, contributing to advancements in polymer chemistry (Zhang, Nederberg, Pratt, Waymouth, Hedrick, & Wade, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(Z)-3-(4-tert-butylphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-16(18-8-6-5-7-9-18)24-21(25)19(15-23)14-17-10-12-20(13-11-17)22(2,3)4/h5-14,16H,1-4H3,(H,24,25)/b19-14- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQJINCVESUSBP-RGEXLXHISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)C(C)(C)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C\C2=CC=C(C=C2)C(C)(C)C)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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